molecular formula C5H11Cl2N3 B1408641 (1-Methyl-1H-imidazol-5-yl)methanamine dihydrochloride CAS No. 1374446-83-9

(1-Methyl-1H-imidazol-5-yl)methanamine dihydrochloride

Cat. No.: B1408641
CAS No.: 1374446-83-9
M. Wt: 184.06 g/mol
InChI Key: OFZIMQJFKWNKTQ-UHFFFAOYSA-N
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Description

(1-Methyl-1H-imidazol-5-yl)methanamine dihydrochloride (CAS 1374446-83-9) is a high-purity chemical building block for research and development. With the molecular formula C 5 H 11 Cl 2 N 3 and a molecular weight of 184.07 g/mol, this dihydrochloride salt offers enhanced solubility for synthetic applications . This compound serves as a key synthetic intermediate for constructing more complex molecules, particularly within the imidazole class. Recent scientific investigations have identified structurally related 1H-imidazol-5-yl compounds as promising scaffolds in medicinal chemistry. Specifically, research has shown that certain 3-substituted-1H-imidazol-5-yl-1H-indole analogues exhibit significant growth inhibition against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as ≤0.25 µg/mL, while also demonstrating a lack of cytotoxicity and hemolytic properties . This highlights the value of the imidazole core in developing new anti-MRSA agents. The product is provided with associated safety information. According to supplier data, this compound has the GHS signal word "Warning" and hazard statements H302, H315, H319, and H335, indicating it may be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(3-methylimidazol-4-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.2ClH/c1-8-4-7-3-5(8)2-6;;/h3-4H,2,6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZIMQJFKWNKTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374446-83-9
Record name (1-methyl-1H-imidazol-5-yl)methanamine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-imidazol-5-yl)methanamine dihydrochloride typically involves the reaction of 1-methylimidazole with formaldehyde and ammonium chloride. The reaction proceeds under acidic conditions, leading to the formation of the desired product. Another method involves the use of 2-lithio-1-methylimidazole, which reacts with formaldehyde to yield the intermediate compound, followed by treatment with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Reactions

The primary amine group (-CH<sub>2</sub>NH<sub>2</sub>) participates in nucleophilic substitutions and additions:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides. For example, treatment with acetic anhydride produces N-acetyl derivatives, enhancing solubility for pharmaceutical applications.

  • Schiff Base Formation : Condenses with aldehydes/ketones (e.g., benzaldehyde) under mild acidic conditions to generate imine derivatives, useful in coordination chemistry .

Example Reaction:

 1 Methyl 1H imidazol 5 yl methanamine+RCOCl 1 Methyl 1H imidazol 5 yl methanamide+HCl\text{ 1 Methyl 1H imidazol 5 yl methanamine}+\text{RCOCl}\rightarrow \text{ 1 Methyl 1H imidazol 5 yl methanamide}+\text{HCl}

Reduction/Oxidation

The imidazole ring and amine group exhibit redox activity:

  • Reduction : Lithium aluminum hydride (LiAlH<sub>4</sub>) reduces ester precursors to alcohols, though direct reduction of this compound is not documented .

  • Oxidation : Tertiary amines on imidazole rings are resistant to oxidation, but primary amines may form nitroso derivatives under strong oxidative conditions (e.g., HNO<sub>2</sub>) .

Metal Coordination

The nitrogen atoms in the imidazole ring and amine group act as ligands for transition metals:

Metal IonCoordination SiteApplicationSource
Cu(II)Imidazole N3Catalyst for cross-coupling reactions
Pd(II)Amine NH<sub>2</sub>Suzuki-Miyaura coupling intermediates

Acid-Base Reactions

The compound’s dihydrochloride salt dissociates in aqueous solutions:

  • Deprotonation : Adjusting pH to >7.0 liberates the free base, enhancing reactivity in organic solvents .

  • Stability : Degrades slowly under strongly alkaline conditions (pH >12) via ring-opening mechanisms .

Heterocyclic Functionalization

The imidazole ring undergoes electrophilic substitution:

  • Halogenation : Bromine or chlorine substitutes at the C4 position under mild conditions (e.g., H<sub>2</sub>O<sub>2</sub>/HBr) .

  • Nitration : Limited due to steric hindrance from the methyl group, but possible at elevated temperatures .

Example Nitration Pathway:

 1 Methyl 1H imidazol 5 yl methanamineHNO3/H2SO450C4 Nitro 1 methyl 1H imidazol 5 yl methanamine\text{ 1 Methyl 1H imidazol 5 yl methanamine}\xrightarrow[\text{HNO}_3/\text{H}_2\text{SO}_4]{50^\circ \text{C}}\text{4 Nitro 1 methyl 1H imidazol 5 yl methanamine}

Biological Interactions

While not direct chemical reactions, its biochemical interactions inform reactivity:

  • Enzyme Inhibition : Binds to cytochrome P450 enzymes via hydrogen bonding with the amine group, altering metabolic pathways.

  • Antimicrobial Activity : Reacts with bacterial cell wall precursors, disrupting peptidoglycan synthesis .

Comparative Reactivity Table

Reaction TypeConditionsProductYield*
AcylationAcCl, Et<sub>3</sub>N, 0°CAmide82%
Schiff BasePhCHO, pH 5, RTImine68%
BrominationHBr/H<sub>2</sub>O<sub>2</sub>, 25°C4-Bromo derivative45%

*Yields inferred from structurally analogous compounds due to limited direct data.

Scientific Research Applications

Biological Applications

  • Pharmaceutical Development :
    • The compound has been investigated for its potential as an organic buffer in biological and biochemical applications. Its ability to stabilize pH levels makes it suitable for various laboratory protocols .
    • Research indicates that derivatives of imidazole compounds often exhibit antimicrobial and anticancer activities. Preliminary studies suggest that this compound may possess similar properties, making it a candidate for further pharmacological exploration.
  • Enzyme Inhibition :
    • The compound has shown promise in studies focused on enzyme inhibition, particularly in pathways relevant to cancer metabolism. Its structural characteristics allow it to interact effectively with biological targets through hydrogen bonding and π-stacking interactions .

Material Science Applications

  • Catalysis :
    • Due to its nitrogen-rich structure, this compound can serve as a catalyst in various organic reactions. Its reactivity can facilitate processes such as nucleophilic attacks on carbonyl compounds, leading to the formation of imine derivatives.
  • Polymer Chemistry :
    • The compound's unique properties have led to its exploration in polymer chemistry, where it can be utilized as a building block for synthesizing new materials with tailored properties. This includes applications in coatings and adhesives where enhanced chemical resistance is required .

Data Table: Summary of Applications

Application AreaSpecific Use CaseNotes
Pharmaceutical DevelopmentPotential drug candidate for antimicrobial/anticancerRequires further research
Biological BuffersStabilization of pH in biochemical assaysEffective in various laboratory settings
Enzyme InhibitionTargeting metabolic pathways in cancerPromising results from preliminary studies
CatalysisFacilitating organic reactionsEffective as a nucleophile
Polymer ChemistryBuilding block for new materialsEnhances chemical resistance

Mechanism of Action

The mechanism of action of (1-Methyl-1H-imidazol-5-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Variations

The primary differences among analogs lie in:

  • Substituent at N1 : Methyl, ethyl, cyclopropyl, or isobutyl groups.
  • Position of the amine group : C5 vs. C2 on the imidazole ring.
  • Additional structural motifs : Cyclopropane rings, pyrrolidine, or piperidine moieties.

Physicochemical and Structural Data

Compound Name N1 Substituent Position Molecular Formula Molecular Weight (g/mol) Key Properties/Notes References
(1-Methyl-1H-imidazol-5-yl)methanamine dihydrochloride (Target) Methyl C5 C5H12Cl2N3 ~185.0 High solubility (dihydrochloride salt) -
(1-Cyclopropyl-1H-imidazol-5-yl)methanamine dihydrochloride Cyclopropyl C5 C7H13Cl2N3 210.10 Increased lipophilicity
1-(1-Isobutyl-1H-imidazol-5-yl)methanamine dihydrochloride Isobutyl C5 C8H15Cl2N3 224.13 Highest molecular weight in this series
1-(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride Ethyl C5 C6H13Cl2N3 198.1 Intermediate lipophilicity
(1-Methyl-1H-imidazol-2-yl)methanamine Methyl C2 C5H10Cl2N3 ~185.0 Amine at C2; electronic effects differ
2-(1-Methyl-1H-imidazol-5-yl)cyclopropan-1-amine dihydrochloride Methyl C5 C7H13Cl2N3 210.10 Cyclopropane ring alters conformation
[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine Dihydrochloride - Thiazole C8H14Cl2N3OS 309.0 Thiazole core; morpholine substituent

Functional Implications

  • Amine Position : The C5 vs. C2 placement (e.g., ) alters electronic distribution in the imidazole ring, which may affect binding to biological targets like histamine receptors .
  • Salt Form : All listed compounds are dihydrochlorides, ensuring improved solubility and stability compared to free bases.

Biological Activity

(1-Methyl-1H-imidazol-5-yl)methanamine dihydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, potential therapeutic applications, and relevant research findings.

The compound is characterized by its imidazole ring structure, which is known for its ability to interact with various biological targets. The mechanism of action primarily involves binding to enzymes and receptors, modulating their activity, and influencing multiple biological pathways. Studies indicate that it can participate in oxidation, reduction, and substitution reactions, which may contribute to its biological effects .

Antimicrobial Activity

Recent research highlights the antimicrobial properties of this compound against various pathogens:

  • Methicillin-resistant Staphylococcus aureus (MRSA) : Compounds structurally related to this compound have shown promising results in inhibiting MRSA growth. For instance, 3-substituted 1H-imidazol-5-yl-1H-indoles exhibited minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against MRSA, indicating strong antibacterial potential .
  • Fungal Activity : The compound has also been evaluated for antifungal properties, particularly against Cryptococcus neoformans. Certain derivatives demonstrated selective antifungal activity with MIC values ≤ 0.25 µg/mL while maintaining low cytotoxicity .

Case Studies and Research Findings

Several studies have investigated the biological activity of related imidazole derivatives, providing insights into their potential applications:

Study Pathogen Activity MIC (µg/mL) Notes
Study 1MRSAInhibition0.25Non-toxic to human cells
Study 2C. neoformansAntifungal≤0.25Selective activity
Study 3E. coliAntibacterial16Weak inhibition observed

Notable Research

A significant study explored the structure-activity relationships (SAR) of various imidazole derivatives. It identified key structural features that enhance antimicrobial activity, such as halogen substitutions on the indole ring . Another investigation into N-alkylated imidazole derivatives revealed promising antibacterial activity against common pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare (1-Methyl-1H-imidazol-5-yl)methanamine dihydrochloride, and how can purity be optimized?

  • The compound is typically synthesized via cyclization reactions using reagents such as phosphorus oxychloride (POCl₃) under controlled temperatures (e.g., 120°C) . Purification methods include recrystallization or chromatography, with final characterization via NMR, IR, and mass spectrometry to confirm structural integrity and purity (>95%) . For dihydrochloride salt formation, hydrochloric acid is used in a stoichiometric ratio, followed by lyophilization to isolate the product .

Q. What analytical techniques are essential for characterizing this compound, and how are structural ambiguities resolved?

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming molecular structure . For resolving crystallographic ambiguities, single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) is recommended, particularly for verifying stereochemistry and salt formation .

Q. How can researchers determine solubility and stability in aqueous buffers for biological assays?

  • Solubility is assessed via saturation shake-flask methods in PBS (pH 7.4) or DMSO, monitored by HPLC-UV or LC-MS . Stability studies involve incubating the compound under varying pH (1–10) and temperatures (4–37°C), with degradation products analyzed via tandem mass spectrometry (MS/MS) .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate the compound’s pharmacological activity, particularly in neuroprotective or enzyme inhibition studies?

  • Use dose-response assays (e.g., IC₅₀ determination) against target enzymes (e.g., monoamine oxidases) with positive controls (e.g., Rasagiline mesylate) . For in vivo neuroprotection models, optimize dosing regimens based on pharmacokinetic profiling (e.g., bioavailability via oral/intravenous administration) and employ behavioral assays (e.g., Morris water maze for cognitive effects) .

Q. What strategies are effective in resolving contradictory data regarding the compound’s reactivity with oxidizing agents?

  • Reproduce experiments under inert atmospheres (N₂/Ar) to exclude oxygen interference. Use differential scanning calorimetry (DSC) to identify exothermic decomposition events and pair with FT-IR to track oxidation by-products (e.g., imidazole N-oxides) . Cross-validate findings with computational methods (DFT calculations for reaction pathways) .

Q. How can researchers optimize crystallization conditions for X-ray diffraction studies when the compound resists crystal formation?

  • Screen solvent systems (e.g., ethanol/water, acetonitrile) with incremental vapor diffusion. Additives like trifluoroacetic acid (TFA) may improve crystal lattice packing. If twinning occurs, use SHELXL’s TWIN/BASF commands for refinement . For low-resolution data, employ charge-flipping algorithms in SHELXD or leverage high-throughput robotic crystallization platforms .

Q. What methodologies are recommended for assessing the compound’s interaction with biomacromolecules (e.g., proteins, DNA)?

  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (KD). For structural insights, perform molecular docking simulations (AutoDock Vina) validated by cryo-EM or NMR-based titration experiments .

Methodological Notes

  • Handling and Storage : Store at -20°C in airtight, light-protected containers. Avoid exposure to strong oxidizers (e.g., peroxides) due to potential exothermic reactions .
  • Safety Protocols : Use fume hoods for synthesis/storage. In case of spills, neutralize with sodium bicarbonate and collect residues in approved waste containers .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Methyl-1H-imidazol-5-yl)methanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(1-Methyl-1H-imidazol-5-yl)methanamine dihydrochloride

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